molecular formula C9H15N B14200886 2-Methyloct-7-enenitrile CAS No. 922735-85-1

2-Methyloct-7-enenitrile

Cat. No.: B14200886
CAS No.: 922735-85-1
M. Wt: 137.22 g/mol
InChI Key: TZKYTZVLIPUDKR-UHFFFAOYSA-N
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Description

2-Methyloct-7-enenitrile is an organic compound with the molecular formula C9H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an aliphatic carbon chain. This compound is of interest due to its unique structure, which includes both a nitrile group and an alkene group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloct-7-enenitrile can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloct-7-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

2-Methyloct-7-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloct-7-enenitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Methyloct-7-enenitrile is unique due to its specific structure, which provides distinct reactivity patterns and applications compared to other nitriles. Its combination of a nitrile and an alkene group makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

922735-85-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-methyloct-7-enenitrile

InChI

InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h3,9H,1,4-7H2,2H3

InChI Key

TZKYTZVLIPUDKR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC=C)C#N

Origin of Product

United States

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